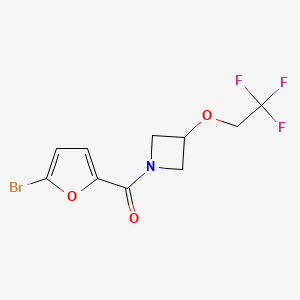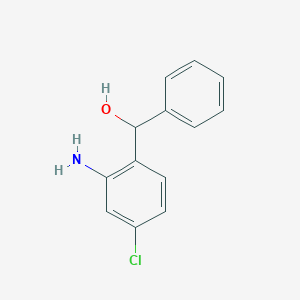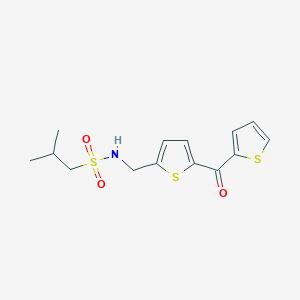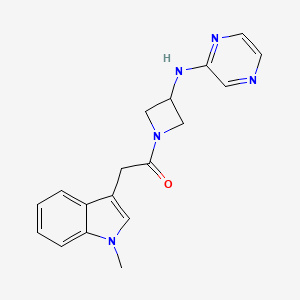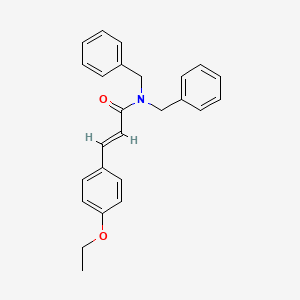![molecular formula C15H22FN3O3 B2725141 tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate CAS No. 2094190-85-7](/img/structure/B2725141.png)
tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate, also known as Compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a class of enzymes called bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in the development of various diseases, including cancer and inflammation.
Mechanism of Action
Tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 binds to the bromodomain of BET proteins, thereby inhibiting their interaction with acetylated histones. This leads to the downregulation of genes that are involved in the development of various diseases, including cancer and inflammation. The mechanism of action of tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 has been extensively studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 has been shown to have potent anti-cancer and anti-inflammatory effects in preclinical studies. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In addition, it has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Advantages and Limitations for Lab Experiments
Tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 has several advantages for lab experiments. It is a potent and selective inhibitor of BET proteins, which makes it an ideal tool for studying the role of BET proteins in various diseases. In addition, it has good solubility in aqueous solutions, which makes it easy to handle in lab experiments. However, one of the limitations of tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 is its low stability in solution, which requires careful handling during experiments.
Future Directions
There are several future directions for research on tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1. One of the areas of research is the development of more potent and selective inhibitors of BET proteins. In addition, the therapeutic potential of tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 in various diseases needs to be further explored in preclinical and clinical studies. Furthermore, the mechanism of action of tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 needs to be further elucidated using advanced biochemical and biophysical techniques. Finally, the potential side effects of tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 need to be carefully evaluated in preclinical and clinical studies before it can be considered for therapeutic use.
Synthesis Methods
Tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 can be synthesized using a multi-step synthetic route, which involves the reaction of 6-fluoropyridin-3-amine with butyl isocyanate to form N-butyl-6-fluoropyridin-3-ylcarbamate. This intermediate is then reacted with 3-aminobutylformamide to obtain the final product, tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate. The synthesis method has been optimized to achieve high yield and purity of the compound.
Scientific Research Applications
Tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of several diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, the inhibition of BET proteins by tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate 1 has potential therapeutic applications in these diseases.
properties
IUPAC Name |
tert-butyl N-[3-[(6-fluoropyridine-3-carbonyl)amino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3/c1-10(7-8-17-14(21)22-15(2,3)4)19-13(20)11-5-6-12(16)18-9-11/h5-6,9-10H,7-8H2,1-4H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJUCJUMBXCPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)NC(=O)C1=CN=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2725058.png)
![3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2725059.png)
![N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2725060.png)
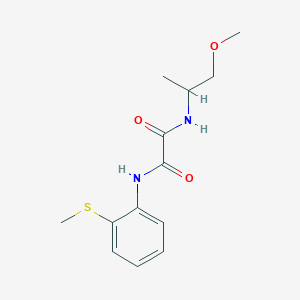
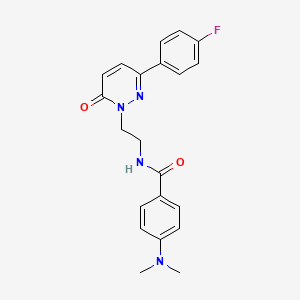
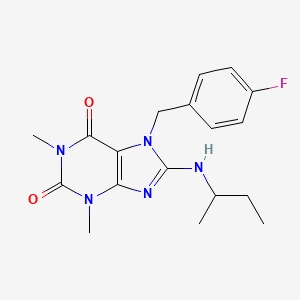
![Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2725065.png)
![3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2725066.png)
![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)
